molecular formula C17H21N3O B029740 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine CAS No. 61337-89-1

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Cat. No.: B029740
CAS No.: 61337-89-1
M. Wt: 283.37 g/mol
InChI Key: PYZPABZGIRHQTA-UHFFFAOYSA-N
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Description

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a hydroxymethyl group on the pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions to form N-(pyridin-2-yl)amides . This is followed by further reactions to introduce the piperazine ring and the phenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZPABZGIRHQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036336
Record name 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
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Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61337-89-1
Record name 1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
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Record name 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
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Record name 1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine
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Record name 3-Pyridinemethanol, 2-(4-methyl-2-phenyl-1-piperazinyl)
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Record name ACYCLOMIRTAZAPINE ALCOHOL
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Synthesis routes and methods

Procedure details

In 150 mL of THF was dissolved 10.2 g of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid under nitrogen atmosphere. To 300 mL of THF was added 10.2 g of lithium aluminum hydride, and the above THF solution was added in a thin stream to the mixture over 50 minutes under reflux. After refluxing the mixture for 4 hours, the mixture was cooled to 0° to 5° C., and 40.5 mL of water was gradually added in a thin stream thereto. Aluminum hydroxide was separated therefrom by filtration, and the filtrate was concentrated with an evaporator. The residue was allowed to recrystallize from an ether, to give 8.6 g of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. Its yield was 98%.
Name
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10.2 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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